

Technical Support Center: Acquired Resistance to Aureobasidin A

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Compound of Interest

Compound Name: *Basifungin*

Cat. No.: *B1667757*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aureobasidin A (AbA) and addressing acquired resistance in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

Aureobasidin A is a cyclic depsipeptide antibiotic that is highly toxic to a broad range of fungi, including *Saccharomyces cerevisiae* and various pathogenic species like *Candida albicans* and *Aspergillus niger*.^{[1][2][3]} Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase.^{[1][4]} This enzyme is critical for the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane. By inhibiting IPC synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death. In *S. cerevisiae*, the gene encoding IPC synthase is known as AUR1.

Q2: What are the common mechanisms of acquired resistance to Aureobasidin A in lab strains?

Acquired resistance to Aureobasidin A in laboratory settings typically arises from genetic modifications that counteract the drug's inhibitory effects. The most common mechanisms include:

- Mutations in the target gene: Point mutations in the AUR1 gene can alter the structure of the IPC synthase enzyme, preventing Aureobasidin A from binding to it effectively. A well-

characterized resistance-conferring allele is AUR1-C.

- **Overexpression of the target gene:** An increase in the expression of the wild-type AUR1 gene can lead to higher levels of IPC synthase, effectively titrating out the inhibitory effect of Aureobasidin A.
- **Overexpression of efflux pumps or lipid transfer proteins:** Overexpression of genes such as PDR16, which encodes a phosphatidylinositol transfer protein, has been shown to confer resistance to Aureobasidin A. This is thought to reduce the effective intracellular concentration of the drug at its target site.
- **Aneuploidy:** In some pathogenic fungi like *Candida albicans*, the development of aneuploidy, such as trisomy of chromosome 1, has been identified as a mechanism for rapid adaptation and resistance to Aureobasidin A. This can lead to the simultaneous upregulation of multiple resistance-associated genes.

Q3: My wild-type yeast strain is showing unexpected growth on Aureobasidin A selection plates. What could be the cause?

Unexpected growth of a supposedly sensitive strain on Aureobasidin A-containing media can be due to several factors:

- **Spontaneous Mutations:** Yeast has a natural mutation rate, and resistant colonies can arise spontaneously, although this is typically a low-frequency event.
- **Incorrect Aureobasidin A Concentration:** The concentration of Aureobasidin A in the plates may be too low to effectively inhibit the growth of your specific strain. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.
- **Degraded Aureobasidin A:** Aureobasidin A stock solutions or the antibiotic in the prepared plates may have degraded over time, losing its activity.
- **Uneven Drug Distribution:** Improper mixing of Aureobasidin A into the agar medium can result in areas with lower concentrations, permitting localized growth.
- **Satellite Colonies:** The growth of highly resistant colonies can locally deplete the Aureobasidin A in the surrounding medium, allowing sensitive cells to grow in close proximity.

as smaller "satellite" colonies.

Troubleshooting Guides

Issue 1: High Background or No Selection in Yeast Transformation

Symptoms:

- A high number of colonies on the negative control plate (transformed with an empty vector).
- Little to no difference in colony numbers between the experimental and negative control plates.

Possible Causes and Solutions:

| Possible Cause | Recommended Action |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inactive Aureobasidin A | Test the activity of your Aureobasidin A stock by plating a known sensitive (wild-type) strain. No growth should be observed at the selection concentration. |
| Incorrect AbA Concentration | Perform a kill curve experiment to determine the Minimum Inhibitory Concentration (MIC) for your yeast strain. Use a concentration of 2-5 times the MIC for selection. |
| Improper Plate Preparation | Ensure Aureobasidin A is added to the molten agar after it has cooled to 50-60°C to prevent heat-induced degradation. Mix thoroughly before pouring plates. |
| Spontaneous Resistance | If you suspect spontaneous resistant mutants, re-streak several colonies onto fresh selection plates. True positives should grow, while spontaneous mutants may show variable growth. |

Issue 2: No Transformants on Aureobasidin A Plates

Symptoms:

- No colony growth on the experimental plates after transformation and incubation.

Possible Causes and Solutions:

| Possible Cause | Recommended Action |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Transformation Efficiency | Verify your transformation protocol using a positive control plasmid and selection on a different marker (e.g., an auxotrophic marker). Optimize the lithium acetate transformation protocol if necessary. |
| Aureobasidin A Concentration Too High | If you have not determined the MIC for your strain, the selection concentration may be too stringent. Perform a kill curve to find the optimal concentration. |
| Problem with the Resistance Cassette | Ensure the AUR1-C resistance gene in your plasmid is correctly cloned and expressed. Sequence the plasmid to verify the integrity of the resistance cassette. |
| Incorrect Plasmid DNA Preparation | For some vectors, such as pAUR101, linearized DNA is required for efficient transformation. Ensure you are using the correct form of the plasmid DNA as specified by the manufacturer. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Aureobasidin A

This protocol is based on the broth microdilution method and is essential for determining the baseline susceptibility of a yeast strain.

Materials:

- Aureobasidin A stock solution (1 mg/mL in ethanol or methanol)
- Yeast strain of interest
- YPD broth
- Sterile 96-well microtiter plate
- Spectrophotometer

Procedure:

- Prepare Yeast Inoculum:
 - Inoculate 5 mL of YPD broth with a single colony of the yeast strain.
 - Incubate overnight at 30°C with shaking.
 - Dilute the overnight culture in fresh YPD to an OD600 of 0.1. This will be your working inoculum.
- Prepare Aureobasidin A Dilutions:
 - In a 96-well plate, add 100 μ L of YPD broth to wells A2 through A12.
 - Add a calculated amount of Aureobasidin A stock solution to well A1 to achieve twice the highest desired final concentration in 200 μ L of YPD. For example, to achieve a final concentration of 1 μ g/mL in well A2, add enough AbA to well A1 for a concentration of 2 μ g/mL.
 - Perform a 2-fold serial dilution by transferring 100 μ L from well A1 to A2, mix, then transfer 100 μ L from A2 to A3, and so on, down to well A10. Discard 100 μ L from well A10.
 - Well A11 should contain YPD only (growth control).
 - Well A12 should contain YPD only (sterility control, no inoculum).

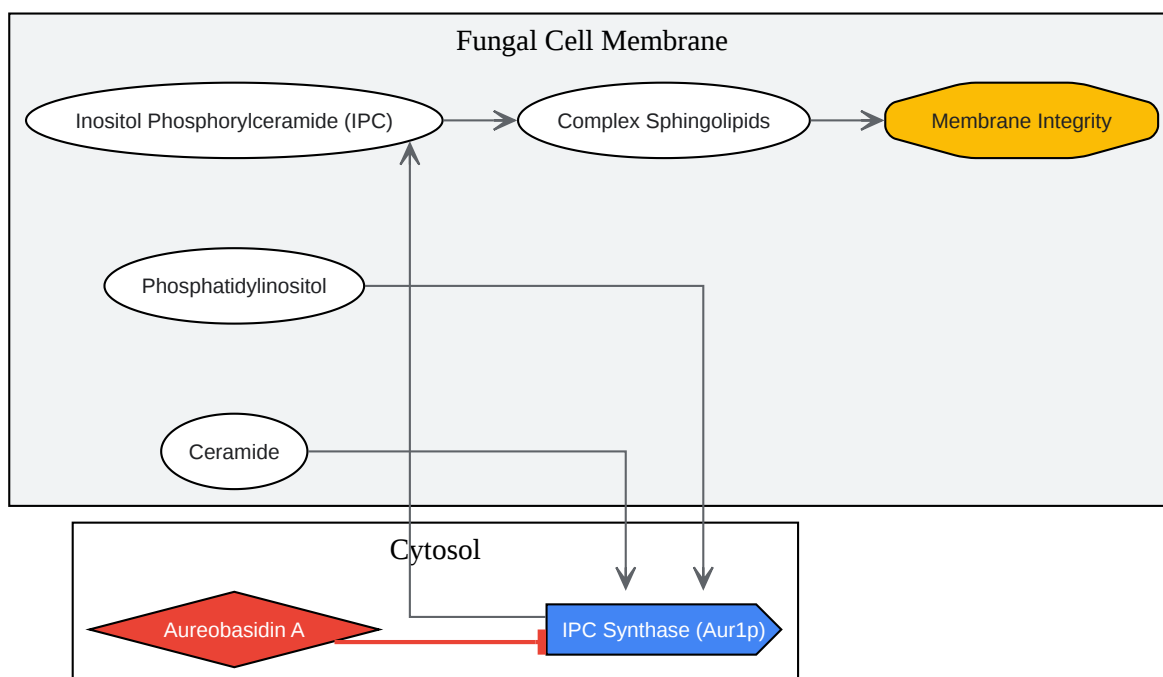
- Inoculation:
 - Add 100 μ L of the working yeast inoculum to wells A1 through A11. Do not add inoculum to well A12.
- Incubation:
 - Seal the plate and incubate at 30°C for 24-48 hours.
- Reading the MIC:
 - The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible growth of the yeast. This can be assessed visually or by reading the OD600 of each well.

Typical MIC Values for *S. cerevisiae*

| Strain | Typical MIC (μ g/mL) |
|------------------|---------------------------|
| Wild-type | 0.1 - 0.5 |
| AUR1-C resistant | > 25 |

Visualizations

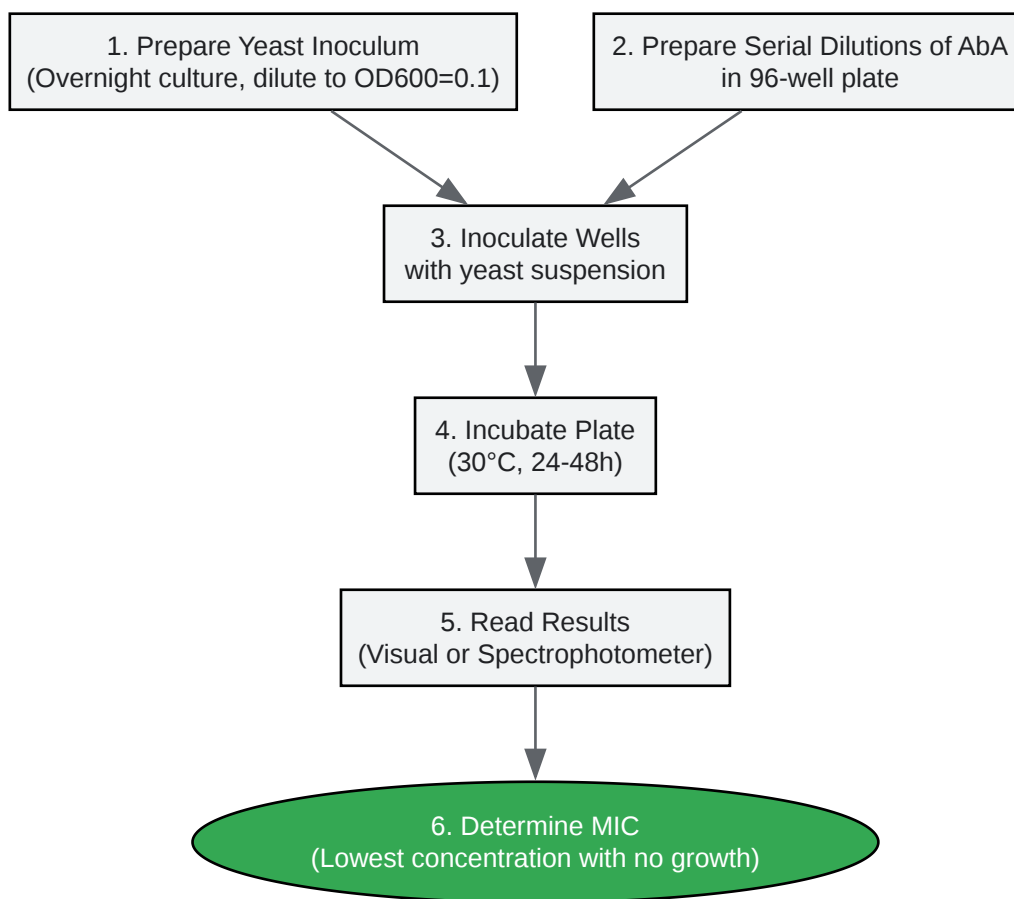
Signaling Pathway: Aureobasidin A Mechanism of Action



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Caption: Mechanism of action of Aureobasidin A.

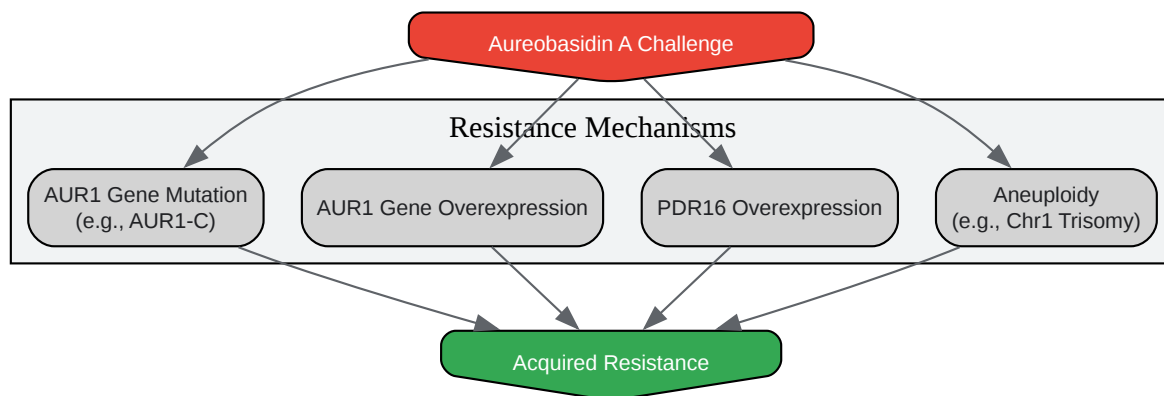
Experimental Workflow: MIC Determination



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Caption: Workflow for MIC determination.

Logical Relationship: Mechanisms of Acquired Resistance



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Caption: Common mechanisms of acquired resistance to AbA.

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